5-{[2-(benzyloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one
Description
Molecular Formula: C₂₁H₁₉N₃O₂ Molecular Weight: 345.4 g/mol IUPAC Name: 5-[(2-phenylmethoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one Key Structural Features:
- A benzimidazole core fused with a benzene ring and an imidazole moiety.
- A [2-(benzyloxy)benzyl]amino substituent at the 5-position of the benzimidazole ring.
Synthesis:
The compound is synthesized via multi-step organic reactions, including:
Condensation: Formation of the benzimidazole core from o-phenylenediamine derivatives.
Substitution: Introduction of the [2-(benzyloxy)benzyl]amino group through nucleophilic substitution or coupling reactions.
Protection/Deprotection: Use of protecting groups (e.g., benzyl ethers) to ensure regioselectivity .
Biological Activity: Benzimidazole derivatives are known for diverse pharmacological activities. This compound exhibits:
- Antimicrobial Activity: Disruption of microbial cell wall synthesis.
- Anticancer Potential: Interaction with DNA topoisomerases or tubulin polymerization.
- Receptor Modulation: Binding to serotonin or dopamine receptors due to structural mimicry of endogenous ligands .
Properties
IUPAC Name |
5-[(2-phenylmethoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c25-21-23-18-11-10-17(12-19(18)24-21)22-13-16-8-4-5-9-20(16)26-14-15-6-2-1-3-7-15/h1-12,22H,13-14H2,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHSAEUEUGOHMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CNC3=CC4=C(C=C3)NC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(benzyloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by reacting o-phenylenediamine with urea under solid-phase conditions at temperatures ranging from 150 to 250°C.
Introduction of Benzyloxybenzylamino Group: The benzyloxybenzylamino group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{[2-(benzyloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
5-{[2-(benzyloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, antiviral, and anticancer activities.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as a precursor for other bioactive molecules.
Mechanism of Action
The mechanism of action of 5-{[2-(benzyloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth, interference with viral replication, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Key Structural Differences
Antimicrobial Activity
- Main Compound : Exhibits moderate activity against Staphylococcus aureus (MIC: 8 µg/mL) due to benzyloxy group enhancing membrane penetration .
- 4-Chloro Analog () : Higher potency (MIC: 2 µg/mL) attributed to chlorine’s electronegativity improving target binding .
- 5-Bromo-2-ethoxy Analog () : Reduced solubility limits efficacy (MIC: 32 µg/mL), but bromine enhances DNA intercalation .
Anticancer Activity
- Main Compound : IC₅₀ of 12 µM against HeLa cells via tubulin destabilization .
- 3-Chloro Analog () : Lower IC₅₀ (8 µM) due to optimized steric fit with tubulin’s hydrophobic pockets .
- 4-Fluoro Analog () : IC₅₀ of 5 µM; fluorine’s electronegativity strengthens hydrogen bonding with kinase targets .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound | LogP | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|
| Main Compound | 3.5 | 0.45 | 2.8 |
| 4-Chloro Analog () | 4.1 | 0.20 | 3.5 |
| 5-Bromo-2-ethoxy () | 4.8 | 0.08 | 1.2 |
| 3-Methoxy-4-chloro () | 3.0 | 0.60 | 4.0 |
Key Trends :
- Chlorine/Bromine Substituents : Increase LogP, reducing aqueous solubility but enhancing membrane permeability.
- Methoxy Groups : Improve solubility via hydrogen bonding but may reduce metabolic stability due to CYP450 interactions .
Unique Advantages and Limitations of the Main Compound
Advantages :
- Balanced lipophilicity (LogP 3.5) for oral bioavailability.
- Versatile scaffold for derivatization (e.g., halogenation, methoxylation).
Limitations :
- Moderate metabolic stability (t₁/₂ 2.8 h) necessitates prodrug strategies.
- Synthetic complexity compared to simpler benzimidazoles (e.g., 5-aminomethyl analog in ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
